molecular formula C13H14F3N3OS B11485366 3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11485366
M. Wt: 317.33 g/mol
InChI Key: WOZZNPYRXYJMQQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a thiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. For example, 2-bromo-3-methylbutan-2-one can react with thiourea in the presence of a base like sodium hydroxide to form 5-methyl-4,5-dihydro-1,3-thiazole.

  • Introduction of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction. For instance, 3-(trifluoromethyl)aniline can be reacted with an appropriate electrophile to form the desired intermediate.

  • Formation of the Urea Moiety: : The final step involves the reaction of the thiazole intermediate with the trifluoromethylphenyl intermediate in the presence of a suitable isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)-3-methylurea: Similar structure but lacks the thiazole ring.

    3-Methyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea: Similar structure but without the additional methyl group on the thiazole ring.

    1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The uniqueness of 3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea lies in its combination of the trifluoromethyl group, thiazole ring, and urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H14F3N3OS

Molecular Weight

317.33 g/mol

IUPAC Name

3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C13H14F3N3OS/c1-8-7-18-12(21-8)19(11(20)17-2)10-5-3-4-9(6-10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,20)

InChI Key

WOZZNPYRXYJMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC

Origin of Product

United States

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